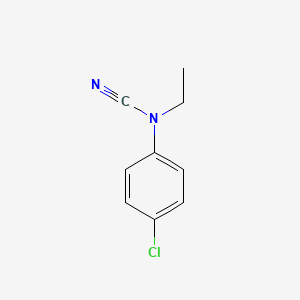

4-氯-N-氰-N-乙基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-N-cyano-N-ethylaniline” is a compound that is not widely studied or documented. The closest compounds that have been studied are “4-Chloro-N-ethylaniline” and “N-cyano-N-ethylaniline”. “4-Chloro-N-ethylaniline” has a molecular formula of C8H10ClN, an average mass of 155.625 Da, and a monoisotopic mass of 155.050171 Da . “N-cyano-N-ethylaniline” is a compound available from certain chemical suppliers .

Synthesis Analysis

The synthesis of anilines, which are related to “4-chloro-N-cyano-N-ethylaniline”, has been extensively studied . The synthesis often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . Cyanoacetylation of amines is another method that might be relevant for the synthesis of "4-chloro-N-cyano-N-ethylaniline" .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-cyano-N-ethylaniline” are not well-documented. For related compounds, such as “4-Chloro-N-ethylaniline”, the molecular formula is C8H10ClN, the average mass is 155.625 Da, and the monoisotopic mass is 155.050171 Da .科学研究应用

合成和化学性质

制备乙基(R)-(-)-4-氰基-3-羟基丁酸酯:该化合物由(S)-(-)-表氯醇合成,表明了一种从较简单的氯化前体中创建复杂分子的方法,这可能提示在合成药物中间体中的应用(姜成军,2009)。

吡咯衍生物的有效合成:证明了 2-氯乙酰乙酸乙酯及其 4-氯异构体与氰基乙酰胺的反应性,从而导致有价值的吡咯体系的高产率。这突出了氯和氰基官能团在构建杂环化合物中的效用 (普拉蒂瓦·B·S·达瓦迪,J.卢滕伯格,2011)。

微流控芯片反应器中的立体选择性合成:使用微流控芯片反应器对 4-氯-3-羟基丁酸乙酯的光学异构体进行立体选择性合成的研究表明了氯和氰基在创建对映体纯化合物的应用,这在制药行业至关重要(P. Kluson 等人,2019)。

新型功能化电子材料:通过交叉偶联反应从氰基前体合成新型功能化双(乙二硫代)四硫富瓦烯(BEDT-TTF)衍生物,探索其电化学性质,提示在有机电子学和材料科学中的应用(刘世侠等人,2003)。

化学动力学和相互作用研究:研究 2,3-二氰基-1,4-萘醌和 N-乙基苯胺之间的电荷转移相互作用,提供了对氰基和氯代衍生物基本化学性质的见解,这可以为分子传感器或催化剂的设计提供信息(S. R. Magadum 等人,2012)。

作用机制

Target of Action

4-Chloro-N-Cyano-N-Ethylaniline is a chemical compound used in scientific research They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

strain CS-3 can degrade acetamiprid, producing N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid as the most predominant metabolites .

Action Environment

in a wide range of pH (5.0–8.0) and temperature (20–42 °C) .

属性

IUPAC Name |

(4-chlorophenyl)-ethylcyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-2-12(7-11)9-5-3-8(10)4-6-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRLMSYKWNJJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C#N)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

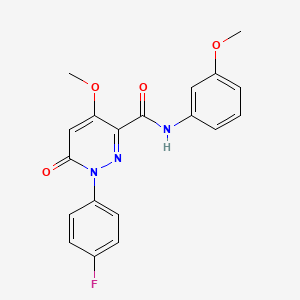

![N-allyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804047.png)

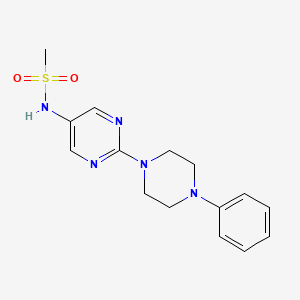

![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)

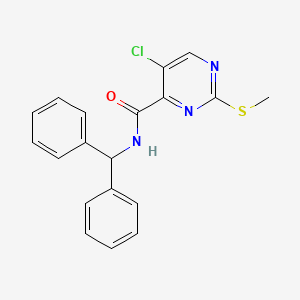

![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)

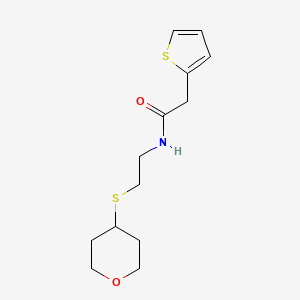

![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)